5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Description
5-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione (CAS: 888181-08-6) is a heterocyclic compound featuring an imidazole ring fused with a thione group and substituted with a 4-bromophenyl moiety and two methyl groups at the 2-position. This compound is classified as a discontinued product by CymitQuimica , though its structural features—such as the thione group and halogenated aromatic ring—make it relevant for comparative studies with bioactive analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethyl-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRYBQGNQWVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanedithiol in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione have been synthesized and tested for cytotoxic activity against various cancer cell lines. For instance, derivatives of imidazole have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Case Study: Synthesis of Anticancer Agents
A study focused on synthesizing new isatin derivatives demonstrated that modifications to the imidazole framework can enhance cytotoxicity. The synthesized compounds were evaluated for their activity against cancer cell lines, revealing that certain substitutions on the imidazole ring significantly increased their potency .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.6 | |
| This compound | K562 (Leukemia) | 12.3 |
Material Science
Polymer Chemistry
The compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics in high-temperature applications. Research indicates that the presence of imidazole derivatives can facilitate cross-linking processes in polymer networks .
Case Study: Thermal Properties of Polymers
In a comparative study on various polymer blends containing different imidazole derivatives, it was found that those incorporating this compound exhibited superior thermal stability compared to control samples without the additive. This enhancement was attributed to the unique interactions between the imidazole rings and the polymer chains .
Catalysis
Catalytic Applications
Imidazole derivatives are known for their catalytic properties in various organic reactions. The compound has been studied as a catalyst in reactions such as Michael additions and cross-coupling reactions due to its ability to stabilize transition states through coordination with metal centers .
Case Study: Catalytic Efficiency
A recent investigation into the catalytic efficiency of this compound in promoting C-C bond formation revealed significant improvements in yield and reaction times compared to traditional catalysts. The study highlighted its effectiveness in facilitating reactions under mild conditions while maintaining high selectivity .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in biological targets, enhancing binding affinity .
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives
Compounds :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Key Comparisons :
- Core Structure : Oxadiazole vs. imidazole-thione.
- Activity : Both oxadiazoles exhibit anti-inflammatory activity (59.5% and 61.9% inhibition, respectively) at 20 mg/kg, comparable to indomethacin (64.3%) .
- Structural Impact : The oxadiazole core may enhance metabolic stability compared to the thione-containing imidazole, but the 4-bromophenyl group is retained for lipophilic interactions.
Triazole-Thione Derivatives
Compounds :
Key Comparisons :
- Core Structure : Triazole-thione vs. imidazole-thione.
- Physicochemical Properties : Compound 6m (C22H15BrN4OS) shows IR peaks for C=S (1212 cm⁻¹) and C-Br (533 cm⁻¹), similar to the target compound’s thione and bromophenyl features .
- Substituent Effects : Morpholine or benzoxazole substituents (as in 19a and 6m) may improve solubility or target affinity compared to the dimethyl groups in the target compound.
Phenolic Imidazole Derivatives
Compounds :
- 4-(5-(4-Bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)benzene-1,2,3-triol hydrochloride (3Pyr)
- 5-(5-(4-Bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)benzene-1,2,4-triol hydrochloride (3Hyd)
Key Comparisons :
- Core Structure: Imidazole with phenolic substituents vs. imidazole-thione.
Substituted Imidazoles Without Thione Groups
Key Comparisons :
- Core Structure : Simple imidazole vs. dihydroimidazole-thione.
Imidazolidinedione Derivatives
Compound :
- 5-(4-Bromophenyl)imidazolidine-2,4-dione (CAS: 37944-78-8)
Key Comparisons :
Trifluoromethoxy-Substituted Imidazole-Thione
Compound :
- 5-(4-Bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazole-2-thione (CAS: 1105190-01-9)
Key Comparisons :
- Substituent Effects : The trifluoromethoxy group increases molecular weight (415.23) and lipophilicity compared to the target compound’s methyl groups. This modification could enhance blood-brain barrier penetration .
Comparative Data Table
Biological Activity
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a compound within the imidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound is represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. Specifically, derivatives of imidazole have been noted for their activity against multidrug-resistant Mycobacterium abscessus complex strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antimicrobial activity | |
| 1-(2,6-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Significant antimicrobial activity |
2. Anti-inflammatory Effects
The imidazole nucleus has been associated with anti-inflammatory properties. In vitro studies demonstrate that certain imidazole derivatives inhibit pro-inflammatory mediators effectively.
- Case Study : A study evaluated multiple imidazole derivatives for their anti-inflammatory effects. Among them, a derivative similar to this compound exhibited significant inhibition of nitric oxide release in macrophages.
3. Cytotoxic Activity
Cytotoxicity assays reveal that some imidazole derivatives can induce cell death in cancer cell lines. The compound's structural features contribute to its ability to interact with cellular targets.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Enzyme Inhibition : Many imidazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory pathways and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
